N-[2-[[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide
Description
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Properties
IUPAC Name |
N-[2-[[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-13-10-15(6-7-18(13)22)21-24-20(28-25-21)12-26-9-8-17-16(11-26)4-3-5-19(17)23-14(2)27/h3-7,10H,8-9,11-12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPURTMQSVKOUKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)CN3CCC4=C(C3)C=CC=C4NC(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The preparation of this compound typically involves a multi-step synthetic route. One common method includes the formation of the oxadiazole ring through cyclization reactions involving suitable precursors. The isoquinoline moiety is generally synthesized separately and then coupled with the oxadiazole intermediate under controlled conditions.
Industrial production methods: On an industrial scale, the synthesis of N-[2-[[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide might involve optimized pathways for higher yields and cost-efficiency, including the use of catalysts to accelerate the reaction and solvent systems to purify the final product.
Chemical Reactions Analysis
Types of reactions it undergoes: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions used in these reactions: Oxidation might require the use of oxidizing agents like potassium permanganate or chromium trioxide, while reduction could involve agents such as sodium borohydride or lithium aluminum hydride. Substitution reactions may be facilitated by the presence of nucleophiles or electrophiles under suitable conditions.
Major products formed from these reactions: The products depend on the specific conditions and reagents used, but typical outcomes include modified analogs with potentially different biological activities.
4. Scientific Research Applications: N-[2-[[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide finds applications across various scientific disciplines:
Chemistry: It serves as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Its unique structure makes it a candidate for studies on molecular interactions and bioactivity.
Medicine: Potential therapeutic applications are explored due to its possible pharmacological effects.
Industry: It can be utilized in developing new materials or as a part of chemical libraries for high-throughput screening.
5. Mechanism of Action: The mechanism by which this compound exerts its effects typically involves interactions with specific molecular targets such as enzymes or receptors. The exact pathways can vary based on the biological context but often involve modulation of biochemical processes through binding to active sites or altering the conformation of target proteins.
6. Comparison with Similar Compounds: this compound can be compared with similar compounds that possess the oxadiazole ring or isoquinoline moieties. What sets it apart is the specific substitution pattern, particularly the presence of the fluoro and methyl groups on the phenyl ring, which can significantly alter its chemical properties and biological activity.
Similar compounds: Examples include 3-(4-methylphenyl)-1,2,4-oxadiazole derivatives, other fluoro-substituted isoquinolines, and related oxadiazolylmethyl compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
